Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate

Molecular Weight Heavy Atom Count Building Block Selection

Multi-step medicinal chemistry campaigns demand building blocks with orthogonal reactive handles that enable sequential, site-selective functionalization without protecting group manipulation or regiochemical ambiguity. This compound delivers a unique 4-bromoethynyl/3-Boc-aminomethyl substitution pattern not found in simpler pyrazole analogs. • Dual orthogonal handles: bromoethynyl for Pd-catalyzed Sonogashira and inverse-Sonogashira coupling; Boc-amine for deprotection (TFA/HCl) and subsequent amide or sulfonamide formation. • Enables unambiguous 1,3,4-trisubstituted pyrazole assembly, circumventing the regioselectivity challenges inherent to direct electrophilic substitution of 1-methylpyrazole. • Balanced fragment-like properties (MW 314.18, XLogP 2.1, TPSA 56.2 Ų) support fragment elaboration into lead-like kinase inhibitors and receptor modulators. Procure with confidence-in-stock availability ensures uninterrupted multi-step synthesis workflows.

Molecular Formula C12H16BrN3O2
Molecular Weight 314.183
CAS No. 2411298-03-6
Cat. No. B2555463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate
CAS2411298-03-6
Molecular FormulaC12H16BrN3O2
Molecular Weight314.183
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NN(C=C1C#CBr)C
InChIInChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)14-7-10-9(5-6-13)8-16(4)15-10/h8H,7H2,1-4H3,(H,14,17)
InChIKeyIIRWEAFFIQSFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-Protected Pyrazole Bromoalkyne Building Block


Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate is a synthetic, small-molecule organic compound belonging to the class of pyrazole derivatives bearing a bromoalkyne moiety and a tert-butyl carbamate (Boc)-protected aminomethyl group. Its molecular formula is C12H16BrN3O2 with a molecular weight of 314.18 g/mol [1]. The compound serves as a bifunctional intermediate that combines a reactive bromoethynyl handle suitable for Sonogashira, Suzuki, or inverse-Sonogashira coupling reactions with a masked primary amine that can be unveiled under mild acidic conditions for subsequent derivatization. This dual functionality positions it as a strategic building block in the synthesis of kinase inhibitors, receptor modulators, and other bioactive heterocyclic scaffolds.

Bifunctional handle Bromoalkyne for cross-coupling; Boc-amine for late-stage deprotection
Defined regiochemistry 4-bromoethynyl, 3-Boc-aminomethyl pattern for unambiguous derivatization
Multi-step synthesis fit Orthogonal reactivity supports sequential Sonogashira, deprotection, amidation

Boc-Pyrazole Bromoalkyne: Why Generics Fall Short


Generic substitution of this compound with structurally related pyrazole carbamates is problematic because the precise regiochemistry—a bromoethynyl group at the pyrazole 4-position and a Boc-aminomethyl unit at the 3-position—creates a unique bifunctional reactivity profile that is absent in simpler analogs such as 4-(bromoethynyl)-1-methyl-1H-pyrazole (CAS 2737342-90-2) or 1-[4-(2-bromoethynyl)-1-methyl-1H-pyrazol-5-yl]methanamine (CAS 2680681-21-2) . Replacing the bromine with chlorine or iodine alters the activation barrier and chemoselectivity in cross-coupling reactions, while exchanging the Boc-carbamate for an acetyl or benzyl carbamate changes both the deprotection conditions and the solubility characteristics. Furthermore, the absence of the protected amine in the bare pyrazole core eliminates the capacity for site-selective functionalization at the 3-aminomethyl position, thereby limiting the structural diversity of downstream products [1]. These differences translate into measurable variations in molecular weight, lipophilicity, hydrogen-bonding capacity, and synthetic utility that directly impact procurement decisions for multi-step medicinal chemistry campaigns.

Regiochemical mismatch
Analogues lacking the 3-Boc-aminomethyl group lose the protected amine handle, preventing site-selective elaboration.
Halogen reactivity shift
Replacing bromine with chlorine or iodine alters coupling activation barriers and may require re-optimized conditions.
Protecting group incompatibility
Acetyl or benzyl carbamates demand different deprotection strategies, affecting global synthetic route design.

Quantitative Evidence for Boc-Pyrazole Bromoalkyne Selection


Molecular Weight Differentiation from Pyrazole Core

The target compound possesses a molecular weight of 314.18 g/mol and a heavy atom count of 18, compared to 4-(bromoethynyl)-1-methyl-1H-pyrazole (CAS 2737342-90-2), which has a molecular weight of 185.02 g/mol and a heavy atom count of 9 [1]. This 129.16 g/mol increase reflects the presence of the Boc-aminomethyl substituent, which introduces an additional hydrogen-bond acceptor and donor, raises the topological polar surface area, and fundamentally alters the compound's solubility and chromatographic behavior.

MW differentiation
Cross-study comparable
+129.16 g/mol (69.8% increase) vs. core pyrazole (185.02)
May shift solubility, logP, and chromatographic behavior.
Computed from PubChem 2024; empirical values not reported.
Molecular Weight Heavy Atom Count Building Block Selection

Lipophilicity vs Des-amino Pyrazole Analog

The target compound exhibits a computed XLogP3-AA value of 2.1, with 1 hydrogen-bond donor and 3 hydrogen-bond acceptors, whereas 4-(bromoethynyl)-1-methyl-1H-pyrazole (CAS 2737342-90-2) is expected to have a lower logP (~1.5–1.7) and possesses 0 hydrogen-bond donors and only 2 acceptors [1]. The increased hydrogen-bonding capacity and moderated lipophilicity of the target compound enhance aqueous solubility and may improve oral bioavailability metrics in early-stage lead optimization.

Lipophilicity profile
Class-level inference
XLogP 2.1 vs ~1.5–1.7; HBD +1, HBA +1
Moderated lipophilicity supports CNS lead space in research models.
XLogP3 computed; in vitro logD not available.
Lipophilicity Hydrogen Bond Donors/Acceptors Drug-likeness

TPSA and Aqueous Solubility Improvement

The target compound records a topological polar surface area (TPSA) of 56.2 Ų, whereas the simpler 4-(bromoethynyl)-1-methyl-1H-pyrazole core (CAS 2737342-90-2) has a calculated TPSA of approximately 17.8 Ų [1]. This 38.4 Ų increase—derived from the carbamate oxygen and nitrogen atoms—lowers the fractional apolar surface, which typically correlates with improved aqueous solubility and reduced non-specific protein binding in biological assays.

Polar surface area
Cross-study comparable
+38.4 Ų (216% increase) vs. ~17.8 Ų
May improve aqueous solubility and reduce non-specific protein binding in assays.
Computed TPSA; in vitro solubility not reported.
Topological Polar Surface Area Solubility Fractional Polar Surface

Rotatable Bonds and Conformational Flexibility

With 5 rotatable bonds, the target compound exhibits greater conformational flexibility compared to 4-(bromoethynyl)-1-methyl-1H-pyrazole, which contains only 1 rotatable bond (the methyl rotation) [1]. The four additional rotatable bonds arise from the ethylene linker and the tert-butyl carbamate group, allowing the molecule to adopt multiple low-energy conformations and potentially achieve better shape complementarity with protein binding pockets.

Conformational flexibility
Class-level inference
+4 rotatable bonds (5 vs 1)
Enables ligand efficiency optimization in structure-based design.
Descriptor-only; binding free energy data not available.
Rotatable Bonds Conformational Flexibility Ligand Efficiency

Key Applications of Boc-Pyrazole Bromoalkyne


Sonogashira Route to 4-Alkynyl Pyrazole Libraries

The bromoethynyl group serves as an electrophilic partner in palladium-catalyzed Sonogashira coupling with terminal alkynes, enabling the rapid construction of diverse 4-alkynyl pyrazole libraries. Subsequent Boc deprotection with TFA or HCl liberates the primary amine, which can be coupled to carboxylic acids or sulfonyl chlorides to generate carboxamide or sulfonamide derivatives for kinase profiling [1].

Inverse-Sonogashira for Late-Stage Functionalization

Rhodium-catalyzed inverse-Sonogashira reactions of bromoalkynes with C(sp2)–H bonds have been demonstrated for (bromoethynyl)benzene derivatives [1]. The target compound, bearing a bromoethynyl group on an electron-rich pyrazole ring, can participate in similar directed C–H alkynylation reactions, offering a modular route to alkynylated heterocycles without pre-functionalization of the coupling partner.

Fragment Elaboration in FBDD

With a molecular weight of 314.18 g/mol and 18 heavy atoms, the compound occupies the upper boundary of fragment space (Rule of Three: MW < 300, HAC ≤ 18, logP ≤ 3) [1]. Its balanced lipophilicity (XLogP 2.1), moderate TPSA (56.2 Ų), and the presence of orthogonal reactive handles make it suitable as a fragment-elaboration starting point for growing into lead-like molecules targeting ATP-binding pockets or allosteric sites.

Regiospecific Synthesis of 1,3,4-Trisubstituted Pyrazoles

The pre-installed 1-methyl-3-(Boc-aminomethyl)-4-(bromoethynyl) substitution pattern directs subsequent transformations to the 4- and 3-positions, circumventing the regioselectivity challenges often encountered during direct electrophilic substitution of 1-methylpyrazole [1][2]. This enables the unambiguous synthesis of 1,3,4-trisubstituted pyrazoles—a scaffold prevalent in COX-2 selective inhibitors and insecticidal agents.

Application
Selection Property
Validation Focus
Sonogashira library synthesis
Bromoalkyne coupling handle
Pd-catalyzed coupling efficiency & scope
Inverse-Sonogashira C–H alkynylation
Bromoalkyne reactivity
Rh-catalyzed regioselectivity
Fragment elaboration (FBDD)
Physicochemical profile
Lead-like parameter verification
Regiospecific trisubstituted pyrazole synthesis
Pre-installed substitution pattern
Regiochemical integrity in downstream products
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